Phytolaccoside E
CAS No.: 65497-07-6
VCID: VC21338652
Molecular Formula: C42H66O16
Molecular Weight: 827 g/mol
* For research use only. Not for human or veterinary use.

Description |
Phytolaccoside E is a triterpenoid saponin compound primarily isolated from plants in the genus Phytolacca, such as Phytolacca americana and Phytolacca acinosa . Triterpenoids are a class of chemical compounds composed of three terpene units and are known for their diverse biological activities, including antifungal, anti-inflammatory, and anticancer properties. Biological ActivitiesPhytolaccoside E has been studied for its potential biological activities, including:
Chemical Reactions and DerivativesPhytolaccoside E undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of oxidized, reduced, or substituted derivatives, which may exhibit different biological activities.
Research Findings and ApplicationsPhytolaccoside E has been studied in various contexts:
Comparison with Similar CompoundsPhytolaccoside E is part of a group of triterpenoid saponins, including Phytolaccoside B and Phytolaccoside F. While Phytolaccoside B is known for its broad-spectrum antifungal activity, Phytolaccoside F exhibits less potent antifungal properties compared to Phytolaccoside B and E. |
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 65497-07-6 | ||||||||||||
Product Name | Phytolaccoside E | ||||||||||||
Molecular Formula | C42H66O16 | ||||||||||||
Molecular Weight | 827 g/mol | ||||||||||||
IUPAC Name | 10-[4,5-dihydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | ||||||||||||
Standard InChI | InChI=1S/C42H66O16/c1-37(36(53)54-6)11-13-42(35(51)52)14-12-40(4)20(21(42)15-37)7-8-26-38(2)16-22(45)32(39(3,19-44)25(38)9-10-41(26,40)5)56-24-18-55-33(30(49)28(24)47)58-34-31(50)29(48)27(46)23(17-43)57-34/h7,21-34,43-50H,8-19H2,1-6H3,(H,51,52) | ||||||||||||
Standard InChIKey | YRHWKFMGEDDGIJ-UHFFFAOYSA-N | ||||||||||||
SMILES | CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6COC(C(C6O)O)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)C2C1)C)C(=O)O)C(=O)OC | ||||||||||||
Canonical SMILES | CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6COC(C(C6O)O)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)C2C1)C)C(=O)O)C(=O)OC | ||||||||||||
Melting Point | 257-258°C | ||||||||||||
Physical Description | Solid | ||||||||||||
Synonyms | Phytolaccasaponin E; Phytolaccoside E | ||||||||||||
PubChem Compound | 125210 | ||||||||||||
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume